molecular formula C7H16ClN B1431257 3-(Propan-2-yl)pyrrolidine hydrochloride CAS No. 1384429-21-3

3-(Propan-2-yl)pyrrolidine hydrochloride

Cat. No.: B1431257
CAS No.: 1384429-21-3
M. Wt: 149.66 g/mol
InChI Key: HMXLFEQWPFPEEX-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and scaffold for the development of novel bioactive molecules. Its structure, featuring a pyrrolidine ring and an isopropyl group, makes it a valuable precursor in constructing more complex chemical entities, such as the advanced intermediates found in pharmaceutical compositions . Researchers utilize this and similar compounds as key building blocks in the synthesis of potential cardiovascular agents and other therapeutic classes. As a chiral building block, it is instrumental in the exploration of structure-activity relationships (SAR) and the development of asymmetric syntheses. The compound is provided strictly for research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXLFEQWPFPEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347619
Record name 3-Isopropylpyrrolidine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-21-3
Record name 3-Isopropylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)pyrrolidine hydrochloride
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Preparation Methods

General Synthetic Strategies

The synthesis of 3-(propan-2-yl)pyrrolidine hydrochloride typically involves the following key steps:

  • Construction of the pyrrolidine ring or modification of an existing pyrrolidine scaffold.
  • Introduction of the isopropyl (propan-2-yl) substituent at the 3-position.
  • Formation of the hydrochloride salt for stability and isolation.

Two broad approaches are commonly employed:

Alkylation of Pyrrolidine Derivatives

This approach involves direct alkylation of a pyrrolidine precursor at the 3-position using isopropyl halides or related alkylating agents in the presence of a suitable base.

  • Reaction Conditions: Alkyl halides (e.g., isopropyl bromide or chloride) react with 3-lithiated or 3-deprotonated pyrrolidine intermediates.
  • Bases: Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are used to generate the nucleophilic site.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction.
  • Outcome: The isopropyl group is introduced regioselectively at the 3-position.

Reductive Amination of 3-Keto Pyrrolidine Intermediates

An alternative method involves the synthesis of a 3-keto pyrrolidine intermediate, which undergoes reductive amination with isopropylamine or related amines.

  • Step 1: Synthesis of 3-keto pyrrolidine derivative.
  • Step 2: Reductive amination using isopropylamine and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or borane complexes.
  • Step 3: Isolation of the amine product and conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

Detailed Preparation Protocols and Reaction Conditions

Method Starting Material Reagents & Conditions Key Steps Yield (%) Notes
Direct Alkylation Pyrrolidine or 3-lithiated pyrrolidine Isopropyl bromide, LDA, THF, 0 °C to RT, 6-12 h Deprotonation → Alkylation 60-75 Requires strict anhydrous conditions
Reductive Amination 3-Keto pyrrolidine derivative Isopropylamine, NaBH3CN, MeOH, RT, 12 h Imine formation → Reduction 70-85 Mild conditions, high selectivity
Hydrochloride Salt Formation Free base amine product HCl in dioxane or ethanol, RT, 2-4 h Salt formation Quantitative Facilitates purification and storage

Representative Experimental Procedure (Reductive Amination)

  • Dissolve 3-keto pyrrolidine (1 equiv) in methanol.
  • Add isopropylamine (1.2 equiv) and stir at room temperature for 1 hour to form the imine intermediate.
  • Slowly add sodium cyanoborohydride (1.5 equiv) portion-wise while maintaining stirring.
  • Continue stirring at room temperature for 12 hours.
  • Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate.
  • Concentrate under reduced pressure to obtain crude 3-(propan-2-yl)pyrrolidine.
  • Dissolve the free base in ethanol and add HCl solution in dioxane dropwise.
  • Stir at room temperature for 2-4 hours to precipitate the hydrochloride salt.
  • Filter, wash with cold ethanol, and dry under vacuum.

Analytical Characterization and Purity

Research Findings and Optimization Notes

  • The reductive amination route offers higher regioselectivity and better yields compared to direct alkylation, which can suffer from over-alkylation or side reactions.
  • Use of sodium cyanoborohydride is preferred due to its mild reducing properties and compatibility with amines.
  • Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification.
  • Reaction parameters such as temperature, solvent, and reagent stoichiometry are critical for maximizing yield and purity.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Industrial Feasibility
Direct Alkylation Simple reagents, straightforward Requires strong base, side reactions 60-75 Moderate; sensitive to conditions
Reductive Amination High selectivity, mild conditions Requires reductant, longer reaction time 70-85 High; scalable and reproducible
Hydrochloride Salt Formation Improves stability and purity Additional step Quantitative Essential for final product form

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Effects

Preliminary studies suggest that 3-(propan-2-yl)pyrrolidine hydrochloride may exhibit antidepressant properties. Similar compounds have been shown to modulate neurotransmitter levels effectively, which is crucial in treating depression.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative diseases. Research into nitrogen-based heterocycles suggests that it may help in protecting neuronal cells from damage.

Anticancer Properties

Investigations into the anticancer potential of this compound have indicated mechanisms such as apoptosis induction. This suggests that compounds with similar structures could be developed as anticancer agents.

Synthetic Routes

Several synthetic pathways exist for producing this compound, each optimized for yield and purity:

Synthesis Method Description
Method A Involves the reaction of isopropylamine with pyrrolidine derivatives.
Method B Utilizes catalytic hydrogenation of pyrrolidine derivatives under controlled conditions.
Method C Employs nucleophilic substitution reactions to introduce the isopropyl group.

These methods allow for flexibility in production based on desired specifications.

Biological Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. High-throughput screening techniques are often employed to assess its biological activity against a range of targets, indicating its potential as a lead compound in drug discovery.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Anticonvulsant Activity : Research has shown that derivatives of pyrrolidine compounds exhibit anticonvulsant properties, suggesting that this compound could be investigated further for similar effects .
  • Analgesic Properties : The compound has been evaluated for analgesic activity, particularly in models assessing pain relief and seizure control, supporting its potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(propan-2-yl)pyrrolidine hydrochloride with five structurally analogous pyrrolidine derivatives, highlighting substituent variations and key properties derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound Not provided C₈H₁₆ClN 161.67 (calculated) Isopropyl at C3 Hydrochloride salt; chiral center at C3
3-Cyano-3-methylpyrrolidine hydrochloride 1205750-61-3 C₆H₁₁ClN₂ 158.62 (calculated) Cyano and methyl at C3 High polarity; similarity score 0.96
(S)-3-Methylpyrrolidine hydrochloride 186597-29-5 C₅H₁₂ClN 121.61 (calculated) Methyl at C3 (S-configuration) Lower lipophilicity; similarity score 0.75
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride 2031269-32-4 C₉H₁₉Cl₂N₃O₂ 272.17 Allyl group at C3 Reactive double bond; potential for further functionalization
3-(Furan-2-yl)pyrrolidine hydrochloride 1266686-33-2 C₉H₁₂ClNO 173.64 Furan ring at C3 Aromaticity enhances π-π interactions; lower molecular weight
3-(Propan-2-yl)pyrrolidin-3-ol hydrochloride EN300-1663752 C₇H₁₆ClNO 165.66 (calculated) Isopropyl and hydroxyl at C3 Increased hydrophilicity due to -OH group

Key Observations

The hydroxyl group in 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride enhances hydrophilicity, making it more suitable for formulations requiring moderate solubility .

Steric and Conformational Differences :

  • The allyl group in 3-(prop-2-en-1-yl)pyrrolidine hydrochloride introduces a reactive double bond, enabling click chemistry or polymerization applications .
  • Methyl-substituted derivatives (e.g., (S)-3-methylpyrrolidine hydrochloride) exhibit reduced steric hindrance, favoring interactions in enzyme-binding pockets .

Chirality and Biological Activity :

  • Chiral centers in compounds like (S)-3-methylpyrrolidine hydrochloride and this compound may lead to enantiomer-specific biological activity, a critical factor in drug design .

Biological Activity

3-(Propan-2-yl)pyrrolidine hydrochloride, also known as (3R)-3-(propan-2-yl)pyrrolidine hydrochloride, is a chiral compound featuring a pyrrolidine ring with an isopropyl group at the third position. This compound exists in its hydrochloride salt form, enhancing its solubility and stability, making it a valuable candidate in medicinal chemistry and pharmaceutical research. The biological activity of this compound has garnered attention due to its potential applications in various therapeutic areas.

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : Approximately 149.67 g/mol
  • Structure : Contains a pyrrolidine ring with an isopropyl substituent.

Predicted Biological Activities

Computational studies and preliminary research suggest that this compound may exhibit several biological activities:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
  • Anticancer Properties : Investigations into nitrogen-based heterocycles indicate potential anticancer activity through mechanisms such as apoptosis induction.
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating the activity of these targets and leading to various biological effects. The exact pathways depend on the specific application and biological target involved .

Anticancer Activity

A study conducted on pyrrolidine derivatives highlighted the anticancer potential of related compounds. For instance, certain derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects to standard chemotherapeutic agents like cisplatin .

CompoundCell LineIC50 (µM)Remarks
5-Oxopyrrolidine DerivativeA54966More potent than standard treatments
This compoundA549TBDFurther investigation required

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. Such effects are hypothesized to arise from their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthetic Routes

Various synthetic methods can produce this compound, including:

  • Oxidation : Using agents like hydrogen peroxide to form N-oxides.
  • Reduction : Converting the compound into its corresponding amine using lithium aluminum hydride.
  • Substitution Reactions : Where the isopropyl group can be replaced by other functional groups.

Applications in Drug Discovery

The unique structure of this compound allows it to serve as a building block for more complex molecules in drug discovery. Its potential applications include:

  • Pharmaceutical Development : As a scaffold for new therapeutic agents.
  • Biological Research : In studies of enzyme mechanisms and protein-ligand interactions.
  • Industrial Use : In the production of pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for stereoselective synthesis of 3-(Propan-2-yl)pyrrolidine hydrochloride?

  • Methodological Answer : Stereoselective synthesis can be achieved via chiral pool synthesis or asymmetric catalysis. For example, using (2R)-configured starting materials (e.g., (2R)-2-(propan-2-yl)pyrrolidine hydrochloride) enables retention of stereochemistry during functionalization. Column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate enantiomers . Intermediate steps may involve cyclization of propargylamines using acylating agents like ethyl malonyl chloride, followed by 5-exo-dig cyclization .

Q. How can NMR and mass spectrometry validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze proton environments near the isopropyl group (δ ~1.0–1.5 ppm for CH(CH3)2) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). Coupling patterns confirm ring conformation.
  • HRMS : Exact mass analysis (e.g., ESI+) should match the molecular formula (C8H16ClN).
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.
    • Purity is assessed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with ≥95% peak area .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation. Respiratory protection (e.g., N95 masks) is required for powder handling.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in this compound derivatives be resolved?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like methanol/ethyl acetate.
  • Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and computed spectra .

Q. What role does the isopropyl group play in the conformational stability of this compound?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent splitting of pyrrolidine ring protons to assess rotational barriers caused by steric hindrance from the isopropyl group.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict favored chair or twist-boat conformations. Solvent effects (e.g., DMSO vs. chloroform) are modeled using COSMO-RS .

Q. How can metabolic pathways of this compound be tracked in preclinical studies?

  • Methodological Answer :

  • Isotope Labeling : Synthesize deuterated or 13C-labeled analogs to trace metabolites via LC-MS/MS.
  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and identify phase I/II metabolites using high-resolution mass spectrometry.
  • In Vivo Studies : Administer to rodent models and analyze plasma, urine, and feces for oxidative (e.g., hydroxylation) or conjugative (e.g., glucuronidation) products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Re-test solubility in buffered solutions (pH 1–12) at 25°C using nephelometry or gravimetric analysis.
  • Purity Verification : Ensure the compound is free of hygroscopic impurities (e.g., via Karl Fischer titration).
  • Literature Comparison : Cross-reference with structurally similar pyrrolidine derivatives (e.g., 3-methylpyrrolidine hydrochloride) to identify trends in solvent interactions .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry215–220°C (decomposes)
Solubility (H2O)Gravimetric Analysis85 mg/mL at 25°C
Enantiomeric Excess (ee)Chiral HPLC≥99% (R-configuration)
Metabolic Half-Life (Rat)LC-MS/MS2.3 ± 0.5 hours

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Propan-2-yl)pyrrolidine hydrochloride

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